molecular formula C8H8ClNO2 B2410943 1-(6-Chloro-2-methoxypyridin-3-YL)ethanone CAS No. 1060806-87-2

1-(6-Chloro-2-methoxypyridin-3-YL)ethanone

Cat. No. B2410943
CAS RN: 1060806-87-2
M. Wt: 185.61
InChI Key: ZXNBEQZZKUIUJK-UHFFFAOYSA-N
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Description

1-(6-Chloro-2-methoxypyridin-3-YL)ethanone is a chemical compound with the CAS Number: 1060806-87-2. It has a molecular weight of 185.61 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8ClNO2/c1-5(11)6-3-4-7(9)10-8(6)12-2/h3-4H,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties such as density, boiling point, and melting point were not found in the web search results.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Processes : This compound has been involved in various synthesis processes, such as the preparation of antimicrobial agents (Sherekar et al., 2022). These processes often involve refluxing with specific reagents and are characterized using physical and spectral data.

  • Role in Electrophilic Bromination : The compound has been used in studies exploring the selective α-monobromination of alkylaryl ketones, highlighting its role in creating α-bromo-alkylaryl ketones (Ying, 2011).

  • Synthesis of Aza-BODIPYs : It's been used as a starting material for the preparation of aza-BODIPYs bearing naphthyl groups, impacting the photophysical properties and potential for singlet-oxygen production (Jiang et al., 2015).

Medicinal Chemistry and Pharmacology

  • Antimicrobial Activity : The compound has shown significant roles in the development of new antimicrobial agents. For instance, derivatives created using this compound have been tested for their efficacy against various microbial strains (Dave et al., 2013).

  • Cytotoxic Studies : There's research involving the compound in the synthesis of new chemical entities with potential cytotoxic properties (Govindhan et al., 2017).

  • Synthesis of Bipyrazoles : Its use in the one-pot multicomponent synthesis of bipyrazoles, which have been evaluated for their antimicrobial activity, demonstrates its versatility in drug synthesis (Ashok et al., 2014).

Material Science and Catalysis

  • Catalytic Applications : The compound has been involved in studies related to regioselective acylation, indicating its significance in catalysis and materials science (Kumaraguru et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

The primary targets of 1-(6-Chloro-2-methoxypyridin-3-YL)ethanone are currently unknown

Biochemical Pathways

Without knowledge of the compound’s targets, it’s challenging to determine the exact biochemical pathways affected by this compound . Future studies should aim to elucidate these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action remain to be determined . These effects can be studied once the compound’s targets and mode of action are known.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s interaction with its targets . .

properties

IUPAC Name

1-(6-chloro-2-methoxypyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5(11)6-3-4-7(9)10-8(6)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNBEQZZKUIUJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(C=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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